N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-15-9-7-14(8-10-15)23-20(17-12-28(25)13-18(17)22-23)21-19(24)11-27-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJGNVQOXFVTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withEGFR and VEGFR-2 . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers.
Mode of Action
It’s suggested that the compound may interact with its targets (like egfr and vegfr-2) and inhibit their activity. This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the progression of diseases like cancer.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and angiogenesis due to its potential interaction with EGFR and VEGFR-2. By inhibiting these receptors, the compound could disrupt the signaling pathways that promote cell growth and the formation of new blood vessels.
Pharmacokinetics
It’s noted that similar compounds have met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound could have favorable bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effects on EGFR and VEGFR-2. By inhibiting these receptors, the compound could reduce cell proliferation and angiogenesis, potentially leading to a slowdown in disease progression.
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a novel compound that has attracted attention in medicinal chemistry due to its complex thienopyrazole structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields of research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.45 g/mol. The structure includes a thienopyrazole moiety that is significant for its potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. It may function by:
- Inhibition of Kinases : The compound could inhibit specific kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival.
- DNA Interaction : Potential interactions with DNA may lead to modulation of gene expression and cellular responses.
- Anti-inflammatory Effects : The thienopyrazole structure suggests possible anti-inflammatory properties through inhibition of pro-inflammatory mediators.
Anticancer Activity
Recent studies have indicated that thienopyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers. The inhibition rates for these compounds ranged from 43% to 87% against tumor cells in vitro .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that derivatives of thienopyrazole possess notable antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
Enzyme Inhibition
Enzyme inhibition studies revealed that the compound could act as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . Additionally, it has shown potential as a urease inhibitor, which could be beneficial in managing conditions like urinary tract infections .
Case Studies
- Anticancer Efficacy : A series of thienopyrazole derivatives were synthesized and tested for their ability to inhibit the growth of MDA-MB-231 breast cancer cells. Compound l demonstrated stronger inhibition compared to the positive control .
- Antimicrobial Testing : A study on synthesized thiazole derivatives revealed significant antimicrobial activity with MIC values ranging from 0.63 µM to 6.28 µM against various bacterial strains .
Data Tables
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide exhibit significant anticancer properties. Notably, thieno[3,4-c]pyrazole derivatives have been recognized as dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAFV600E pathways in cancer cells.
Key Findings:
- In Vitro Efficacy : Modifications in substituents on the phenyl ring significantly influenced antiproliferative activity against various cancer cell lines, with some derivatives achieving IC50 values lower than 10 µM.
- Mechanisms of Action : The compound's mechanism often involves modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored extensively. Thieno[3,4-c]pyrazole derivatives have shown promising activity against a range of bacterial pathogens.
Key Findings:
- Bacterial Inhibition : Studies indicate that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects are attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key trends observed include:
- Methoxy Group Influence : Compounds containing methoxy groups generally demonstrate higher antiproliferative activity compared to those with halogen substitutions.
- Substituent Positioning : The position of substituents on the phenyl ring affects interaction with biological targets; para-substituted compounds tend to exhibit superior activity compared to ortho or meta counterparts.
Anticancer Efficacy
A study involving various thieno[3,4-c]pyrazole derivatives reported significant anticancer efficacy, with modifications leading to enhanced potency against multiple cancer cell lines.
Antimicrobial Testing
Another investigation focused on the antimicrobial properties of these derivatives found substantial inhibition rates against specific bacterial strains, indicating their potential as therapeutic agents.
Comparison with Similar Compounds
Core Structural Variations
The thieno[3,4-c]pyrazole scaffold is shared among several analogs, but substituents at positions 2 and 3 differ significantly:
Physicochemical Properties
- Hydrogen Bonding: The 2-phenoxyacetamide group in the target compound has one H-bond donor (N–H) and five acceptors (C=O, O–), similar to the 4-methoxybenzamide analog .
- Lipophilicity: Phenoxy and cyclohexane substituents increase LogP compared to fluorophenyl or bromobenzamide derivatives, impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
